molecular formula C14H22N2O3S B14931408 1-[(3-Methoxyphenyl)sulfonyl]-4-(propan-2-yl)piperazine

1-[(3-Methoxyphenyl)sulfonyl]-4-(propan-2-yl)piperazine

Cat. No.: B14931408
M. Wt: 298.40 g/mol
InChI Key: BTZUENUIOYEFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ISOPROPYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE is a compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of an isopropyl group and a methoxyphenyl sulfonyl group attached to the piperazine ring, making it a unique and potentially valuable molecule in various fields of research and industry .

Chemical Reactions Analysis

1-ISOPROPYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazines and sulfonyl derivatives .

Scientific Research Applications

1-ISOPROPYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-ISOPROPYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The methoxyphenyl sulfonyl group can enhance the compound’s binding affinity and selectivity towards certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

1-ISOPROPYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE can be compared with other similar compounds, such as:

  • 1-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine
  • 1-Isopropyl-4-[(4-methoxyphenyl)sulfonyl]piperazine

These compounds share similar structural features but differ in the substitution patterns on the piperazine ring or the phenyl group. The unique combination of the isopropyl and methoxyphenyl sulfonyl groups in 1-ISOPROPYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-propan-2-ylpiperazine

InChI

InChI=1S/C14H22N2O3S/c1-12(2)15-7-9-16(10-8-15)20(17,18)14-6-4-5-13(11-14)19-3/h4-6,11-12H,7-10H2,1-3H3

InChI Key

BTZUENUIOYEFFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC

Origin of Product

United States

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